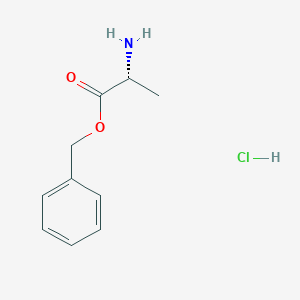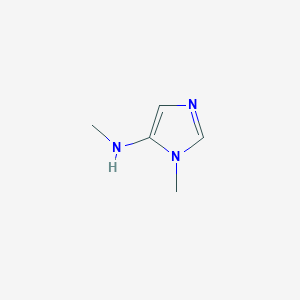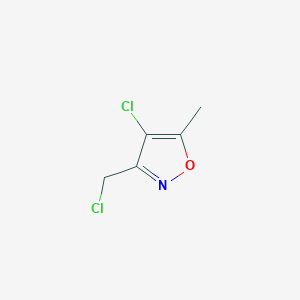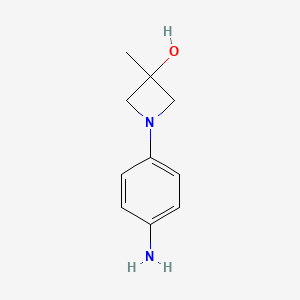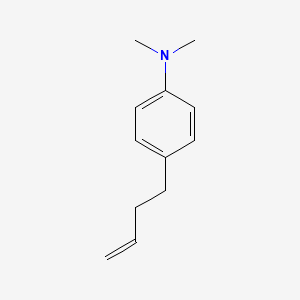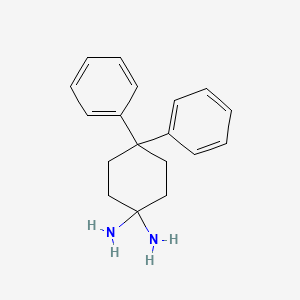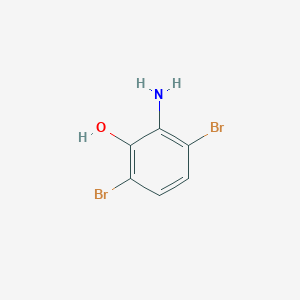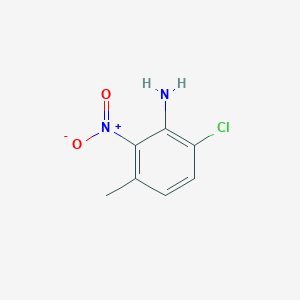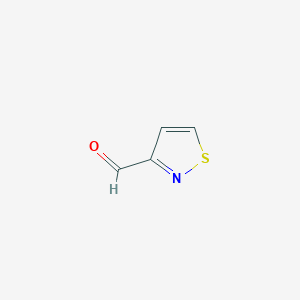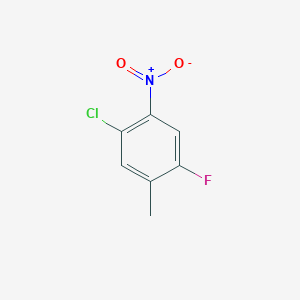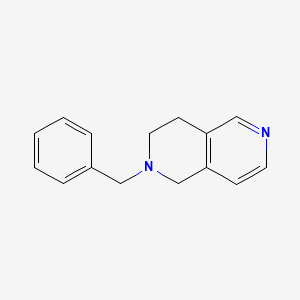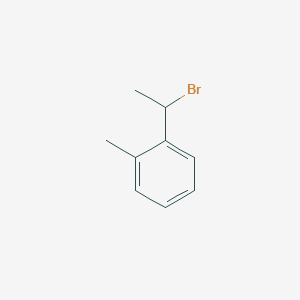
1-(1-Bromoethyl)-2-methylbenzene
Übersicht
Beschreibung
“1-(1-Bromoethyl)-2-methylbenzene” is a chemical compound with the molecular formula C8H9Br . It is also known by other names such as 1-bromoethyl benzene, 1-phenylethyl bromide, benzene, 1-bromoethyl, 1-bromo-1-phenylethane, 1-phenethyl bromide, 1-phenyl-1-bromoethane, alpha-phenylethyl bromide, alpha-methylbenzyl bromide, alpha-phenethyl bromide, alpha-bromoethyl benzene . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
The synthesis of “1-(1-Bromoethyl)-2-methylbenzene” could involve a photocatalytic version of the Barbier type reaction using readily available allyl or benzyl bromides and aromatic aldehydes or ketones as starting materials to generate allylic or benzylic alcohols . The reaction proceeds at room temperature under visible light irradiation .Molecular Structure Analysis
The molecular structure of “1-(1-Bromoethyl)-2-methylbenzene” can be represented by the SMILES notationCC (C1=CC=CC=C1)Br . This indicates that the molecule consists of a benzene ring (C1=CC=CC=C1) with a bromoethyl group (CCBr) attached to it . Chemical Reactions Analysis
The chemical reactions involving “1-(1-Bromoethyl)-2-methylbenzene” could include nucleophilic substitution reactions . For instance, it could undergo an S N 2 reaction, which involves collision between two species in the slow step of the reaction .Physical And Chemical Properties Analysis
“1-(1-Bromoethyl)-2-methylbenzene” is soluble in alcohol, ether, and benzene . It has a molecular weight of 185.06 g/mol . It is sensitive to moisture and should not be stored together with strongly basic and oxidizing materials .Wissenschaftliche Forschungsanwendungen
Thermochemistry Studies
1-(1-Bromoethyl)-2-methylbenzene has been included in experimental studies to understand the thermochemistry of halogen-substituted methylbenzenes. These studies have focused on measuring vapor pressures, vaporization, fusion, and sublimation enthalpies of such compounds, including a range of bromo- and iodo-substituted methylbenzenes. This research is crucial in providing insights into the thermodynamic properties of these compounds, which is vital for various industrial applications (Verevkin et al., 2015).
Chemical Synthesis
1-(1-Bromoethyl)-2-methylbenzene has been synthesized and used as an intermediate in the production of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The synthesis processes typically involve nitration in water, yielding high purity and high yield products. This synthesis pathway demonstrates the compound's importance in the chemical industry, especially in the production of specialized organic compounds (Jiaming Xuan et al., 2010).
Liquid-phase Oxidation Studies
The compound has also been studied in the context of liquid-phase oxidation reactions. Research has shown that when catalyzed by specific catalyst systems, methylbenzenes like 1-(1-Bromoethyl)-2-methylbenzene can undergo oxidation to form various products such as benzyl acetates and benzaldehydes. These studies are significant for understanding the chemical behavior of methylbenzenes in industrial oxidation processes (Okada & Kamiya, 1981).
Applications in Polymer Solar Cells
In the field of renewable energy, particularly polymer solar cells, 1-(1-Bromoethyl)-2-methylbenzene has found application as an electron transfer enhancing agent. Studies have shown that incorporating this compound into the active layer of polymer solar cells can significantly improve their efficiency. This improvement is attributed to the formation of charge transfer complexes, which facilitate better electron transfer processes (Fu et al., 2015).
Wirkmechanismus
Mode of Action
1-(1-Bromoethyl)-2-methylbenzene, also known as α-Methylbenzyl bromide, is a brominated compound. It can undergo nucleophilic substitution reactions . For instance, when treated with sodium cyanide, a single enantiomer is produced . Upon treatment with water, a mixture of two enantiomers is obtained . This suggests that the compound can interact with its targets in a stereo-specific manner, leading to different outcomes based on the conditions of the reaction.
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including nucleophilic substitutions and elimination reactions . These reactions can lead to changes in the structure and function of biomolecules, affecting downstream cellular processes.
Action Environment
The action, efficacy, and stability of 1-(1-Bromoethyl)-2-methylbenzene can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules that can react with the compound, and the specific conditions under which the compound is stored or used .
Safety and Hazards
“1-(1-Bromoethyl)-2-methylbenzene” is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Eigenschaften
IUPAC Name |
1-(1-bromoethyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNZNIHNBFZDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303175 | |
| Record name | 1-(1-Bromoethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-2-methylbenzene | |
CAS RN |
34457-01-7 | |
| Record name | 1-(1-Bromoethyl)-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34457-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Bromoethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




